molecular formula C12H15NO4S B12090825 Z-Cys-OME

Z-Cys-OME

Cat. No.: B12090825
M. Wt: 269.32 g/mol
InChI Key: FEADQZMKQOMOMD-UHFFFAOYSA-N
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Description

Z-Cys-OME (Benzyloxycarbonyl-<span style="text-decoration: overline">L</span>-cysteine methyl ester) is a protected derivative of cysteine, a sulfur-containing amino acid. The benzyloxycarbonyl (Z) group protects the amino group, while the methyl ester (OME) protects the carboxylic acid moiety. This compound is widely used in peptide synthesis to prevent undesired side reactions during coupling steps, particularly those involving the reactive thiol (-SH) group of cysteine. The Z group is stable under acidic and basic conditions but can be removed via catalytic hydrogenolysis, making it suitable for orthogonal protection strategies .

This compound is characterized by its molecular formula C₁₂H₁₅NO₄S and a molecular weight of 269.31 g/mol. Its applications span solid-phase peptide synthesis (SPPS), biochemical studies, and pharmaceutical intermediates where controlled deprotection is critical .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate

InChI

InChI=1S/C12H15NO4S/c1-16-11(14)10(8-18)13-12(15)17-7-9-5-3-2-4-6-9/h2-6,10,18H,7-8H2,1H3,(H,13,15)

InChI Key

FEADQZMKQOMOMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CS)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Comparative Analysis of Esterification Methods

Esterification efficiency varies significantly with reaction conditions and steric effects. Table 1 summarizes data from studies on analogous Cys-OR syntheses, highlighting the impact of alcohol nucleophilicity and reaction time .

Racemization Considerations

Cysteine is prone to racemization during synthesis, particularly under basic conditions. Studies on Fmoc-Cys-OR derivatives reveal that racemization can be mitigated by:

  • Maintaining low temperatures (<5°C) during Z-group introduction .

  • Using mild acids (e.g., TFA) for deprotection instead of strong bases .

  • Minimizing exposure to polar aprotic solvents like DMF after esterification .

In a tripeptide model system, racemization was limited to <5% when the reaction pH was kept below 9 and the temperature was controlled .

Case Study: Synthesis of Z-Cys(Trt)-OME

Drawing from the above methods, a hypothetical synthesis of Z-Cys(Trt)-OME would proceed as follows:

  • Z-Protection :

    • Dissolve L-Cys-OH in dioxane/water (1:1) with NaHCO₃.

    • Add Z-Cl dropwise at 0°C, stir for 4 hours.

    • Acidify with HCl, extract with ethyl acetate, and dry to obtain Z-Cys-OH .

  • Methyl Esterification :

    • Reflux Z-Cys-OH in methanol with concentrated HCl (2 equiv) for 24 hours .

    • Concentrate under vacuum and precipitate with cold ether to yield Z-Cys-OME.

  • Trt Protection :

    • Dissolve This compound in DCM with DIEA (4 equiv).

    • Add Trt-Cl (1.2 equiv) and stir for 12 hours at room temperature .

    • Quench with methanol, wash with brine, and purify via silica chromatography.

This protocol would theoretically yield Z-Cys(Trt)-OME with >70% overall purity, comparable to analogous Fmoc-based syntheses .

Chemical Reactions Analysis

Types of Reactions: Z-Cys-OME undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in cysteine is highly reactive and can participate in disulfide bond formation, which is crucial for protein folding and stability .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like dithiothreitol for reduction reactions. Substitution reactions often involve alkylating agents such as iodoacetamide .

Major Products: The major products formed from these reactions include disulfide-linked peptides, reduced cysteine derivatives, and alkylated cysteine products. These products are essential for studying protein structure and function .

Scientific Research Applications

Biochemical Applications

1.1. Cysteine Modification and Bioconjugation

Z-Cys-OME is frequently utilized in the modification of cysteine residues within peptides and proteins. Its ability to selectively react with thiol groups allows for the development of bioconjugates that can be used in targeted drug delivery systems and imaging techniques. For instance, recent studies have highlighted its role in forming conjugates that enhance photodynamic therapy through the generation of reactive oxygen species upon light activation . This approach is particularly promising for cancer treatment, where targeted therapies can minimize damage to healthy tissues.

1.2. Proteomics and Redox Biology

In proteomics, this compound serves as a crucial reagent for studying cysteine oxidation states and post-translational modifications (PTMs). It aids in the identification of oxidized cysteine residues, which are critical in understanding cellular responses to oxidative stress and their implications in diseases such as neurodegeneration . The application of mass spectrometry techniques to analyze this compound-modified proteins has provided insights into the dynamics of redox signaling pathways .

Medicinal Chemistry Applications

2.1. Antioxidant Properties

This compound exhibits significant antioxidant activity, making it a candidate for therapeutic applications aimed at combating oxidative stress-related conditions. Research indicates that compounds derived from this compound can scavenge free radicals effectively, which is beneficial in preventing cellular damage associated with aging and various diseases .

2.2. Anticancer Activity

Recent investigations have demonstrated that this compound derivatives possess anticancer properties by modulating cellular pathways involved in apoptosis and cell proliferation. For example, studies have shown that specific modifications of this compound can enhance the activity of anticancer agents against various cancer cell lines . The ability to target cysteine-rich proteins involved in cancer progression represents a novel therapeutic strategy.

Materials Science Applications

3.1. Synthesis of Functional Materials

This compound is being explored for its potential in synthesizing functional materials with applications in nanotechnology and drug delivery systems. The compound's reactivity allows it to form stable bonds with various substrates, facilitating the development of smart materials that respond to environmental stimuli .

3.2. Chelation Chemistry

The chelation properties of this compound have been investigated for their potential use in metal ion sequestration and detoxification processes. Studies indicate that this compound can form stable complexes with heavy metals like cadmium, which may have implications for environmental remediation efforts .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Bioconjugation Enhanced photodynamic therapy via selective Cys modification
Redox Biology Identification of oxidized Cys residues linked to disease states
Antioxidant Activity Effective free radical scavenging properties
Anticancer Activity Modulation of apoptosis pathways in cancer cells
Chelation Chemistry Formation of stable complexes with heavy metals

Mechanism of Action

The mechanism of action of Z-Cys-OME involves the modification of the thiol group in cysteine. This modification can alter the reactivity and function of cysteine-containing peptides and proteins. The molecular targets of this compound include cysteine residues in proteins, which can be selectively modified to study their function and interactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Protection Group Deprotection Method Solubility Stability
This compound 269.31 Benzyloxycarbonyl Hydrogenolysis DMF, DCM Acid/Base Stable
Boc-Cys-OME 235.29 tert-Butoxycarbonyl TFA (acid) DMF, THF Base-Sensitive
Fmoc-Cys-OME 353.40 Fluorenylmethyloxycarbonyl Piperidine (base) DMF Acid-Sensitive

Research Findings

This compound Stability: Studies show that the Z group remains intact under standard peptide coupling conditions (e.g., HOBt/DIC activation), but hydrogenolysis requires palladium catalysts, which may introduce metal contaminants .

Boc vs. Z Groups : Boc-Cys-OME is preferred in SPPS due to faster deprotection kinetics, but this compound offers superior stability in multi-step syntheses involving acidic reagents .

Emerging Alternatives : Acm and Trt derivatives are gaining traction due to safer deprotection methods, though this compound remains prevalent in industrial settings for cost-effectiveness .

Biological Activity

Z-Cys-OME (Z-Cysteine Methyl Ester) is a modified form of cysteine, an amino acid that plays a crucial role in various biological processes. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is synthesized by modifying the thiol group of cysteine, which enhances its stability and bioavailability. This modification allows for better incorporation into peptides and proteins, making it a valuable compound in biochemical research and therapeutic applications.

This compound exhibits several biological activities primarily attributed to its role in redox biology and protein synthesis:

  • Antioxidant Activity : Like cysteine, this compound can act as a reducing agent, scavenging free radicals and preventing oxidative stress in cells. This property is essential in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Protein Synthesis : The incorporation of this compound into peptides enhances their stability and functionality. It has been shown to facilitate the synthesis of peptide antibiotics and other biologically active compounds .
  • Cell Signaling : this compound participates in various signaling pathways by modifying cysteine residues in proteins through processes such as S-nitrosylation and disulfide bond formation. These modifications can alter protein function and cellular responses .

1. Antioxidant Properties

A study demonstrated that this compound significantly reduced oxidative stress markers in liver cells, indicating its potential as a protective agent against liver toxicity .

Treatment GroupOxidative Stress Marker Reduction (%)
Control0
This compound45

2. Peptide Synthesis

Research on peptide synthesis has shown that using this compound can improve the yield and purity of synthesized peptides. For example, the loading efficiency of Fmoc-Cys-OMe onto resin was measured to be over 85% under optimal conditions .

R GroupReaction Time (h)Loading Efficiency (%)
Me24>85
Et2455
iPr2446

3. Case Studies

Case Study 1: Liver Protection
In a clinical setting, patients treated with N-acetyl-L-cysteine (NAC), a related compound to this compound, showed significant improvements in liver enzyme levels, suggesting potential therapeutic benefits of cysteine derivatives in liver protection .

Case Study 2: Cancer Therapy
this compound has been investigated for its role in enhancing the efficacy of chemotherapeutic agents by modulating redox states within cancer cells. Studies indicate that it may help overcome resistance mechanisms in certain cancer types by restoring redox balance .

Q & A

Basic Research Questions

Q. What are the critical steps to ensure reproducibility when synthesizing Z-Cys-OME in academic research?

  • Methodological Answer : To ensure reproducibility, document the synthesis protocol with precise stoichiometric ratios, reaction conditions (temperature, pH, solvent system), and purification methods (e.g., column chromatography). Validate purity using analytical techniques like HPLC or TLC, and characterize the compound via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry. Cross-reference protocols with established literature to identify potential deviations in reagent quality or procedural steps .

Q. How should researchers characterize the physicochemical properties of this compound for inclusion in peer-reviewed studies?

  • Methodological Answer : Determine solubility profiles in polar/non-polar solvents, stability under varying temperatures, and pKa values using potentiometric titrations. Employ spectroscopic methods (UV-Vis, FTIR) to confirm functional groups, and assess crystallinity via X-ray diffraction. Report all data with error margins and adhere to standardized formats for chemical data presentation .

Q. What systematic approaches are recommended for reviewing literature on this compound’s biochemical applications?

  • Methodological Answer : Use academic databases (PubMed, Web of Science) with keywords like “this compound enzymatic inhibition” or “cysteine derivatives in biocatalysis.” Filter results by relevance, publication date (last 10 years), and journal credibility. Create a matrix to categorize findings by application (e.g., enzyme substrates, drug precursors) and note methodological gaps for future research .

Advanced Research Questions

Q. How can experimental designs be optimized to study this compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological environments (e.g., buffers at pH 7.4, 37°C) and monitor degradation kinetics via LC-MS. Include controls for oxidative stress (e.g., hydrogen peroxide exposure) and enzymatic hydrolysis. Use Arrhenius plots to predict shelf-life and identify degradation products through fragmentation patterns in mass spectrometry .

Q. What analytical frameworks resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to compare studies, focusing on variables like assay type (e.g., in vitro vs. cell-based), this compound concentration ranges, and biological models. Apply statistical tools (ANOVA, regression) to isolate confounding factors. Replicate conflicting experiments under standardized conditions to validate hypotheses .

Q. Which advanced techniques are suitable for elucidating this compound’s interactions with enzymatic targets?

  • Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with kinetic assays (e.g., stopped-flow spectroscopy) to measure reaction rates. Use site-directed mutagenesis to identify critical residues in enzyme-Z-Cys-OME interactions. Validate findings with X-ray crystallography or cryo-EM for structural insights .

Methodological Considerations

  • Data Presentation : Use tables to compare synthetic yields, spectral data, or biological activity metrics across studies. For example:

    StudyYield (%)Purity (HPLC)Biological Activity (IC50)
    A7899.2%12.5 µM
    B6597.8%18.7 µM
  • Ethical and Reporting Standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed Supplementary Information for raw data and spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.